molecular formula C10H13NO2S B2619866 1,2,3,4-Tetrahydronaphthalene-2-sulfonamide CAS No. 103029-27-2

1,2,3,4-Tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2619866
CAS No.: 103029-27-2
M. Wt: 211.28
InChI Key: DLZAJURTHQORDO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is derived from 1,2,3,4-tetrahydronaphthalene, a bicyclic hydrocarbon. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2-sulfonamide can be synthesized through the sulfonation of 1,2,3,4-tetrahydronaphthalene followed by the introduction of an amine group. The process typically involves the following steps:

    Sulfonation: 1,2,3,4-Tetrahydronaphthalene is treated with sulfuric acid to introduce a sulfonic acid group.

    Amidation: The sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene-1-sulfonamide: Similar in structure but with the sulfonamide group at a different position.

    Naphthalene-2-sulfonamide: Lacks the tetrahydro modification, leading to different chemical properties.

    Benzene sulfonamide: A simpler aromatic sulfonamide with different reactivity.

Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2-sulfonamide is unique due to its bicyclic structure combined with the sulfonamide group, which imparts specific chemical and biological properties. Its tetrahydro modification provides additional stability and reactivity compared to its fully aromatic counterparts.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZAJURTHQORDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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